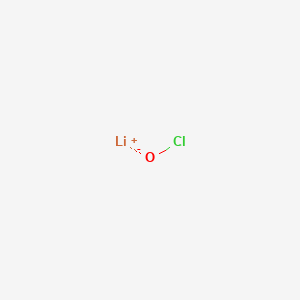
Lithium hypochlorite
Übersicht
Beschreibung
Lithium hypochlorite is a chemical compound with the formula LiOCl. It is the lithium salt of hypochlorous acid and consists of lithium cations (Li⁺) and hypochlorite anions (OCl⁻). This compound is typically a colorless or white crystalline solid and is known for its strong chlorine-like odor. This compound has been widely used as a disinfectant for swimming pools and as a reagent in various chemical reactions .
Wissenschaftliche Forschungsanwendungen
Lithium hypochlorite has several applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis for oxidation reactions.
Biology: It serves as a disinfectant in laboratory settings to sterilize equipment and surfaces.
Medicine: this compound is used in the formulation of antiseptic solutions.
Industry: It is employed in water treatment processes to disinfect and purify water.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Research is being conducted to use lithium in solvent-free inorganic molten salts to create energy-dense, safe batteries, opening new possibilities for electric vehicles and grid-scale renewable energy storage . Another breakthrough uses a molten salt bath to convert lithium carbonate (far more abundant than chloride) into lithium metal, which can be used to build next-generation batteries that power air taxis, drones, and long-range EVs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium hypochlorite can be synthesized by reacting lithium hydroxide with hypochlorous acid. The reaction is typically carried out at low temperatures, ranging from 0°C to 20°C, to ensure the stability of the product. The reaction can be represented as follows:
LiOH+HOCl→LiOCl+H2O
Industrial Production Methods: In industrial settings, this compound is produced by mixing an aqueous solution of hypochlorous acid with an aqueous slurry of lithium hydroxide. The concentration of hypochlorous acid is usually 35 percent or greater by weight. The resulting this compound solution can be dried directly or concentrated by cooling to obtain a highly pure solid product .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium hypochlorite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound acts as a strong oxidizing agent. It can oxidize organic compounds, such as alcohols and aldehydes, to their corresponding acids.
Reduction: In the presence of reducing agents, this compound can be reduced to lithium chloride and water.
Substitution: this compound can participate in substitution reactions, where the hypochlorite ion is replaced by other anions.
Major Products Formed:
- Oxidation of alcohols to carboxylic acids.
- Reduction to lithium chloride and water.
- Substitution products depending on the reacting anion .
Vergleich Mit ähnlichen Verbindungen
Sodium hypochlorite (NaOCl):
Calcium hypochlorite (Ca(OCl)₂): Used in water treatment and as a bleaching agent.
Potassium hypochlorite (KOCl): Used in similar applications as sodium hypochlorite but less common.
Uniqueness of Lithium Hypochlorite: this compound is unique due to its high solubility in water and its ability to provide a high concentration of available chlorine. It is also less stable compared to other hypochlorites, which makes it a more reactive and potent oxidizing agent .
Eigenschaften
IUPAC Name |
lithium;hypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClO.Li/c1-2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXVCCOAQYNXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiClO, ClLiO | |
| Record name | lithium hypochlorite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_hypochlorite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034688 | |
| Record name | Lithium hypochlorite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with an odor of chlorine; [CAMEO] | |
| Record name | Lithium hypochlorite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9454 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13840-33-0 | |
| Record name | Lithium hypochlorite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013840330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hypochlorous acid, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium hypochlorite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium hypochlorite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM HYPOCHLORITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTN55M2443 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ferrioxamine B [M+Fe-2H]](/img/structure/B84436.png)





